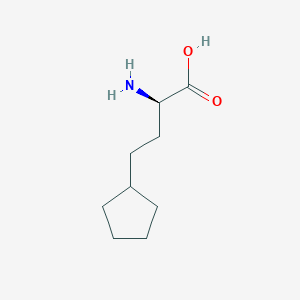

(R)-2-Amino-4-cyclopentylbutanoic acid

Descripción

(R)-2-Amino-4-cyclopentylbutanoic acid is a non-proteinogenic amino acid featuring a cyclopentyl group at the fourth carbon of its aliphatic chain. Its stereochemistry (R-configuration at the second carbon) and hydrophobic cyclopentyl substituent distinguish it from canonical amino acids. Applications include its use as a chiral building block in pharmaceutical synthesis or as a modulator of enzymatic activity in biochemical research.

Propiedades

IUPAC Name |

(2R)-2-amino-4-cyclopentylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-8(9(11)12)6-5-7-3-1-2-4-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXHGSLJBHXRFI-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)CC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Chemistry: (R)-2-Amino-4-cyclopentylbutanoic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Biology: The compound serves as a substrate in biochemical assays to study enzyme activities and metabolic pathways. Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases. Industry: The compound is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which (R)-2-Amino-4-cyclopentylbutanoic acid exerts its effects depends on its molecular targets and pathways. For instance, in biochemical assays, it may interact with specific enzymes, influencing their activity and thereby affecting metabolic processes.

Comparación Con Compuestos Similares

(R)-2-Amino-4-(ethylthio)butanoic Acid

- Structure : The fourth carbon bears an ethylthio (-S-CH₂CH₃) group instead of cyclopentyl.

- The ethylthio group is less bulky than cyclopentyl, reducing steric hindrance but increasing susceptibility to oxidative metabolism .

- Applications: Likely used in studying sulfur-containing amino acid metabolism or as a precursor for organosulfur compounds.

(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic Acid

- Structure : Features a hydroxyl (-OH) and phenyl group at the fourth carbon, with dual stereochemical centers (2R,4S).

- Properties : The hydroxyl and phenyl groups enhance polarity and enable π-π stacking interactions. The phenyl ring may improve binding to aromatic residues in enzymes or receptors .

- Applications: Potential use in designing enzyme inhibitors or as a scaffold for bioactive molecules targeting neurological pathways.

(R)-2-Amino-4-(4-bromophenyl)butanoic Acid

- Structure : A 4-bromophenyl substituent replaces the cyclopentyl group.

- The bulky bromophenyl group may enhance binding specificity in halogen-bonding interactions .

- Applications : Useful in X-ray crystallography studies due to bromine’s heavy atom effect or in probing halogen-dependent biological activity.

Pharmacopeial Analogues ()

Compounds such as (R)-2-amino-2-phenylacetic acid (a β-amino acid) and penicillin-related structures (e.g., compound b) highlight the diversity of amino acid derivatives. These analogues often serve as antibiotics or intermediates in β-lactam synthesis, contrasting with the cyclopentyl derivative’s likely role in targeting non-polar binding sites .

Comparative Data Table

| Compound Name | Substituent | Molecular Weight (g/mol) | Key Properties | Potential Applications |

|---|---|---|---|---|

| (R)-2-Amino-4-cyclopentylbutanoic acid | Cyclopentyl | 171.24 | High lipophilicity, chiral center | Drug delivery, enzyme modulation |

| (R)-2-Amino-4-(ethylthio)butanoic acid | Ethylthio | 163.24 | Polarizable sulfur, moderate steric bulk | Metabolic studies, organosulfur synthesis |

| (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid | Hydroxy, phenyl | 195.22 | Polarity, π-π interactions | Enzyme inhibition, neurochemical research |

| (R)-2-Amino-4-(4-bromophenyl)butanoic acid | 4-Bromophenyl | 258.11 | Heavy atom, electron-withdrawing effects | Crystallography, halogen-bond probes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.